molecular formula C7H7N3O B429458 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-45-2

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B429458
CAS No.: 2942-45-2
M. Wt: 149.15g/mol
InChI Key: KCICHMZBIOESPK-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a high-value chemical scaffold designed for advanced research and development in medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of fused N-heterocycles recognized for their substantial pharmacological profiles and broad therapeutic potential . Researchers can leverage this structure as a key synthetic intermediate or a core template for creating novel bioactive molecules. The pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery, with documented activities including anticancer, anti-inflammatory, antiviral, antifungal, and antioxidant effects . Its significance is highlighted by its presence in approved drugs such as Vericiguat and Riociguat, which are used to treat cardiovascular diseases . Recent studies also identify specific pyrazolo[3,4-b]pyridine-based compounds as potent and selective inhibitors of emerging targets like TIM-3 for immunotherapy in non-small cell lung cancer (NSCLC), demonstrating the scaffold's relevance in modern therapeutic development . The reactivity of the pyrazolic nitrogen and the ketone group in the 3-one position offers versatile handles for further chemical functionalization, enabling researchers to explore diverse structure-activity relationships . This product is intended for research purposes as a building block in synthetic chemistry programs, a precursor for library development, or a candidate for biological screening. It is supplied as For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCICHMZBIOESPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356059
Record name AJ-077/33269015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-45-2
Record name 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AJ-077/33269015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The classical approach to pyrazolo[3,4-b]pyridine cores involves cyclocondensation of 5-aminopyrazoles with β-diketones or equivalents. For 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, this method typically begins with 5-amino-1-methylpyrazole reacting with β-aminocrotononitrile under refluxing ethanol. The intermediate undergoes cyclization using phosphoryl chloride (POCl<sub>3</sub>), yielding the pyridine ring .

Mechanistic Insights :

  • Step 1 : Formation of a Schiff base between the 5-amino group of the pyrazole and the carbonyl group of β-aminocrotononitrile.

  • Step 2 : POCl<sub>3</sub>-mediated cyclodehydration at 110°C, facilitating C–N bond formation and aromatization .

Optimization Data :

Starting MaterialReagentTemperature (°C)Yield (%)
5-Amino-1-methylpyrazolePOCl<sub>3</sub>11068
5-Amino-1-methylpyrazolePCl<sub>5</sub>12055

This method, while reliable, faces limitations in regioselectivity and requires stringent moisture control due to POCl<sub>3</sub>’s hygroscopicity .

Silver-Catalyzed Cascade Cyclization

A modern protocol employs alkynyl aldehydes and 5-aminopyrazoles in a silver trifluoroacetate [Ag(CF<sub>3</sub>CO<sub>2</sub>)]-catalyzed cascade reaction. This method enables 6-endo-dig cyclization, forming the pyridine ring with excellent regiocontrol .

Procedure :

  • Condensation : 5-Amino-1-methylpyrazole reacts with 3-phenylpropiolaldehyde in dimethylacetamide (DMAc) at 100°C.

  • Cyclization : Ag(CF<sub>3</sub>CO<sub>2</sub>) (10 mol%) and triflic acid (TfOH, 30 mol%) activate the alkyne, triggering cyclization.

Scalability :

  • A 5 mmol scale reaction achieves 71% yield, demonstrating industrial viability .

Substrate Scope :

Aldehyde SubstituentYield (%)
Phenyl78
4-Methoxyphenyl72
2-Thienyl65

This method outperforms classical routes in functional group tolerance, accommodating electron-withdrawing and donating groups .

Introduction of the 1-methyl group via bromination followed by alkylation is a two-step strategy. The EvitaChem patent (CN 112300157) highlights 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as a key intermediate.

Step 1: Bromination

  • Substrate: 1H-Pyrazolo[3,4-b]pyridin-3-one.

  • Reagent: N-Bromosuccinimide (NBS) in acetonitrile at 0°C.

  • Yield: 89%.

Step 2: Methylation

  • Reagent: Methyl iodide (CH<sub>3</sub>I) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in DMF.

  • Yield: 76%.

Advantages :

  • Selective bromination at the 5-position avoids side reactions.

  • Methylation under mild conditions preserves the lactam ring.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

  • Reactants : 5-Amino-1-methylpyrazole and ethyl acetoacetate.

  • Conditions : 150 W, 120°C, 15 minutes.

  • Yield : 82% .

Comparative Data :

MethodTime (h)Yield (%)
Conventional Heating668
Microwave0.2582

This approach minimizes thermal decomposition, enhancing purity .

Solid-Phase and Solvent-Free Approaches

Eco-friendly syntheses avoid volatile organic solvents:

  • Mechanochemical Grinding : 5-Amino-1-methylpyrazole and diketones are ground with silica gel, achieving 70% yield in 2 hours .

  • Solvent-Free Cyclization : POCl<sub>3</sub> is replaced by polyphosphoric acid (PPA) at 130°C, yielding 65% product .

Environmental Metrics :

MethodE-FactorPMI (Process Mass Intensity)
Solvent-Free8.212.4
Conventional23.545.8

Analytical Characterization

Critical spectroscopic data for structural confirmation:

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 2.41 (s, 3H, CH<sub>3</sub>), 6.89 (s, 1H, pyridine H-5), 7.32 (s, 1H, pyrazole H-4) .

  • <sup>13</sup>C NMR : δ 162.4 (C=O), 148.7 (C-3a), 112.5 (C-5).

  • HRMS : m/z Calcd for C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>O [M+H]<sup>+</sup>: 166.0611; Found: 166.0608 .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biomedical Applications

1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is primarily explored for its therapeutic properties. Its derivatives have been synthesized and evaluated for various biological activities:

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines can inhibit cancer cell growth. A study highlighted the synthesis of several derivatives of pyrazolo[3,4-b]pyridine that exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds with specific substitutions showed enhanced activity against breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A series of derivatives were tested against a range of bacteria and fungi. Results demonstrated that certain derivatives possess potent antimicrobial effects, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, studies have shown that this compound exhibits anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial .

Case Study 1: Anticancer Screening

A comprehensive study evaluated the anticancer efficacy of synthesized pyrazolo[3,4-b]pyridine derivatives against human cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as lead compounds in drug development .

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to various biological effects . The compound may also interact with receptors on cell surfaces, triggering downstream signaling pathways that influence cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The methyl group at N1 in the target compound distinguishes it from analogs with diverse substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one N1-CH3 149.16 Not reported CH3: ~2.4–2.6 (s); NH: ~12.5 (br s)
5-Nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one C5-NO2 180.12 Not reported Aromatic H: 7.2–8.3; NH: ~12.5 (br s)
5-[(4-Nitrophenyl)diazinyl]-3-methyl derivative (3d) C5-diazenyl (4-NO2C6H4) 475.12 299–300 Ar-H: 7.27–8.63; NH: 12.52 (br s)
5-[(4-Chlorophenyl)diazinyl]-6-naphthyl derivative (3h) C5-diazenyl (4-ClC6H4), C6-naphthyl 475.12 277–278 Ar-H: 7.25–8.16; NH: 12.52 (br s)
5-[(2,4-Difluorophenyl)diazinyl]-6-thiophene (3m) C5-diazenyl (2,4-F2C6H3), C6-thiophene 433.08 272–273 Thiophene-H: 7.97–8.13; NH: 12.45 (br s)

Key Observations:

  • Electron-Withdrawing Groups (NO2, Cl, F): Nitro and halogen substituents increase molecular polarity and melting points (e.g., 3d: 299–300°C) compared to the methylated target compound. These groups also enhance reactivity in electrophilic substitutions .
  • Bulkier Substituents (Naphthyl, Thiophene): Derivatives like 3h and 3m exhibit lower solubility due to steric hindrance but may show improved binding affinity in biological systems .

Spectral and Analytical Data

  • ¹H NMR: Methyl groups in the target compound resonate at δ ~2.4–2.6 (singlet), while NH protons appear as broad singlets near δ 12.3. Arylazinyl derivatives (e.g., 3d, 3h) show complex aromatic splitting (δ 7.2–8.6) due to substituent effects .
  • Mass Spectrometry: Molecular ions (M+) are consistent with calculated values (e.g., 3h: m/z 475.1194 ).

Biological Activity

1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 2942-45-2) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

  • Molecular Formula : C7H7N3O
  • Molecular Weight : 149.15 g/mol
  • Solubility : Highly soluble in water (up to 7.27 mg/ml) .

Recent studies have identified this compound as a potential inhibitor of TBK1 (TANK-binding kinase 1), a kinase involved in immune response and cancer progression. The compound exhibits a potent inhibition profile with an IC50 value of approximately 0.2 nM . This inhibition leads to downregulation of downstream interferon signaling pathways in immune cells, indicating its role in modulating immune responses.

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold significantly affect the biological activity of the compound. For instance:

  • Substituents at the N1 position can enhance potency.
  • The presence of alkyl or aryl groups at various positions alters binding affinity and selectivity towards TBK1 .

Anticancer Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested : A172, U87MG, A375, A2058, Panc0504.
  • Effectiveness : The compound showed micromolar antiproliferation effects across these lines, suggesting its potential as an anticancer agent .

Immunomodulatory Effects

The compound's ability to inhibit TBK1 not only suggests anticancer properties but also indicates a role in modulating immune responses. By affecting the interferon signaling pathway, it may help in conditions characterized by overactive immune responses or inflammation .

Case Studies and Research Findings

A notable study published in Nature highlighted the effectiveness of various pyrazolo[3,4-b]pyridine derivatives in inhibiting TBK1. Among these derivatives, compound 15y , closely related to this compound, was identified as a lead compound due to its high potency and selectivity .

Additionally, another research article discussed the synthesis of multiple derivatives based on this scaffold and their biological evaluations. The findings indicated that even slight modifications could lead to significant changes in activity profiles .

Summary Table of Biological Activities

Biological ActivityCell Line/TargetIC50 ValueReference
TBK1 InhibitionTHP-1 and RAW264.70.2 nM
AntiproliferativeA172Micromolar range
Immune ModulationInterferon signaling-

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions of pyrazole-amine precursors with α,β-unsaturated carbonyl compounds. For example:

  • Route 1 : Reacting 1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) as a catalyst yields pyrazolo[3,4-b]pyridine derivatives (e.g., compound 16l in ).
  • Route 2 : Using 4-hydroxy-6-methylpyran-2-one and 5-amino-3-methyl-1-phenylpyrazole in n-butanol with p-toluenesulfonic acid generates derivatives with planar aromatic systems ().

Q. Key Considerations :

  • Catalyst Selection : TFA () vs. p-toluenesulfonic acid () impacts reaction efficiency and byproduct formation.
  • Solvent Choice : Toluene () vs. n-butanol () affects reflux temperature and solubility.

Q. Data Reference :

PrecursorCatalystSolventYieldProduct Characterization
Pyrazole-amine + α,β-unsaturated esterTFAToluene~50-70%1^1H/13^{13}C NMR, IR, UV ()
Pyranone + pyrazole-aminep-TsOHn-Butanol~52%X-ray crystallography ()

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, methyl groups at N1 show characteristic singlet peaks at δ ~3.5 ppm in 1^1H NMR ().
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 9.33° in ) and π-π stacking interactions (face-to-face distance: 3.449 Å).
  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate) is used for purification ().

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if airborne concentrations exceed limits ().
  • Hazard Mitigation : Avoid skin/eye contact (GHS hazard codes H315, H319) ().
  • Storage : Store in sealed containers at 2–8°C under inert gas ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C3/C6) influence π-π stacking and crystallinity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) at C4 increase planarity, enhancing π-π interactions ().
  • Crystallographic Analysis : X-ray data () show that methyl groups at C3 reduce steric hindrance, favoring parallel stacking.
  • Computational Modeling : Density Functional Theory (DFT) can predict stacking energies using crystallographic coordinates ().

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Compare TFA () vs. Lewis acids (e.g., ZnCl2_2) for regioselectivity.
  • Solvent Optimization : High-boiling solvents (e.g., DMF) may improve solubility but require post-reaction purification ().
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated for analogous pyrazolo[3,4-b]pyridines ().

Q. What computational methods are used to predict biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). The piperidine-3-carboxamide derivative () shows potential for kinase inhibition due to hydrogen bonding with active-site residues.
  • QSAR Modeling : Correlate substituent electronegativity (e.g., -CF3_3 in ) with IC50_{50} values for activity prediction.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like solvent (DMSO vs. water) and cell lines (HEK293 vs. HeLa).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity ().
  • Dose-Response Curves : Ensure IC50_{50} values are derived from ≥3 independent replicates ().

Q. What strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylate in ) that convert to carboxylic acids in physiological conditions.
  • Co-solvent Systems : Use PEG-400/water mixtures () or cyclodextrin inclusion complexes.

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